molecular formula C8H2ClF3N2 B13009529 4-Chloro-6,7,8-trifluoroquinazoline

4-Chloro-6,7,8-trifluoroquinazoline

Cat. No.: B13009529
M. Wt: 218.56 g/mol
InChI Key: GEIJMPJKMKNFGT-UHFFFAOYSA-N
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Description

4-Chloro-6,7,8-trifluoroquinazoline is a halogenated quinazoline derivative characterized by a chloro group at position 4 and fluorine atoms at positions 6, 7, and 6. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The substitution pattern of halogens (Cl, F) and other functional groups significantly influences their physicochemical properties, reactivity, and applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis .

Properties

Molecular Formula

C8H2ClF3N2

Molecular Weight

218.56 g/mol

IUPAC Name

4-chloro-6,7,8-trifluoroquinazoline

InChI

InChI=1S/C8H2ClF3N2/c9-8-3-1-4(10)5(11)6(12)7(3)13-2-14-8/h1-2H

InChI Key

GEIJMPJKMKNFGT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-6,7,8-trifluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

4-Chloro-6,7,8-trifluoroquinazoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

4-Chloro-6,7,8-trifluoroquinazoline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for designing novel drugs with potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7,8-trifluoroquinazoline involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

In cancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival. By blocking this pathway, 4-Chloro-6,7,8-trifluoroquinazoline can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-6,7,8-trifluoroquinazoline with analogous quinazoline derivatives, focusing on structural variations, reactivity, and applications.

Substituent Position and Halogenation Patterns

a. 4-Chloro-7-(trifluoromethyl)quinazoline (CAS 16499-65-3)

  • Structure : Chlorine at position 4 and a trifluoromethyl group at position 5.
  • Applications : Similar to 4-Chloro-6,7,8-trifluoroquinazoline, it serves as a precursor for kinase inhibitors but may exhibit distinct selectivity due to the trifluoromethyl group .

b. 4-Chloro-5,7-difluoroquinazoline (CAS 791602-75-0)

  • Structure : Chlorine at position 4 and fluorine atoms at positions 5 and 7.
  • Key Differences : Fluorine atoms are absent at positions 6 and 8, altering steric and electronic properties. This compound has a higher structural similarity score (0.90) to 4-Chloro-6,7,8-trifluoroquinazoline compared to other analogs .

c. 4-Chloro-6,7-dimethoxyquinazoline (CAS 33371-00-5)

  • Structure : Chlorine at position 4 and methoxy groups at positions 6 and 7.
  • Reactivity : Methoxy groups are electron-donating, reducing the electrophilicity of the C-4 chlorine compared to fluorinated analogs. This affects coupling reactions with amines or alkynes in drug synthesis .

d. 2,4-Dichloro-7-fluoroquinazoline (CAS 174566-15-5)

  • Structure : Chlorine atoms at positions 2 and 4, with fluorine at position 7.
  • Reactivity: The additional chlorine at position 2 provides a secondary site for nucleophilic attack, enabling divergent synthetic pathways compared to mono-chlorinated derivatives .
Physicochemical Properties
Compound Molecular Formula Molecular Weight LogP Key Features
4-Chloro-6,7,8-trifluoroquinazoline C₉H₃ClF₃N₂ 240.58 ~1.5* High electrophilicity due to F atoms
4-Chloro-7-(trifluoromethyl)quinazoline C₉H₄ClF₃N₂ 248.59 2.1 Trifluoromethyl enhances lipophilicity
4-Chloro-5,7-difluoroquinazoline C₈H₃ClF₂N₂ 214.57 1.2 Reduced steric hindrance at C-6
4-Chloro-6,7-dimethoxyquinazoline C₁₁H₁₁ClN₂O₃ 254.67 1.33 Methoxy groups improve solubility

*Estimated based on structural analogs.

Research Findings and Trends

  • Reactivity Trends : Fluorine atoms in 4-Chloro-6,7,8-trifluoroquinazoline increase its reactivity toward aromatic amines compared to methoxy-substituted analogs, as demonstrated in coupling reactions yielding >70% yields .
  • Drug Development : Derivatives of 4-Chloro-6,7,8-trifluoroquinazoline show enhanced kinase inhibition potency compared to 4-Chloro-7-(trifluoromethyl)quinazoline, likely due to optimized fluorine positioning .

Biological Activity

4-Chloro-6,7,8-trifluoroquinazoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes findings from various studies to provide an overview of its biological activity, including data tables and relevant case studies.

4-Chloro-6,7,8-trifluoroquinazoline is a substituted quinazoline derivative. Quinazolines are known for their diverse pharmacological profiles, which include anticancer, antiviral, and antibacterial properties. The synthesis of this compound typically involves the modification of the quinazoline scaffold to enhance its biological activity and selectivity.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. 4-Chloro-6,7,8-trifluoroquinazoline has shown promising results in inhibiting various cancer cell lines:

  • Cell Lines Tested : MGC-803 (gastric cancer), MCF-7 (breast cancer), PC-9 (lung cancer), A549 (lung cancer), and H1975 (lung cancer).
  • IC50 Values : In a study evaluating multiple quinazoline derivatives, one derivative exhibited an IC50 of 0.85 μM against MGC-803 cells, indicating potent antitumor activity with significant selectivity over normal cells (IC50 = 26.75 μM) .

The mechanism by which 4-chloro-6,7,8-trifluoroquinazoline exerts its effects involves:

  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating apoptosis-associated proteins such as Bcl-2 and Bax. Specifically, it decreases anti-apoptotic proteins while increasing pro-apoptotic markers .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in MGC-803 cells, which is crucial for halting the proliferation of cancer cells .

Antiviral Activity

Recent studies have also explored the antiviral potential of quinazoline derivatives against coronaviruses:

  • Inhibition of MERS-CoV : A derivative related to 4-chloro-6,7,8-trifluoroquinazoline was identified as a potent inhibitor of MERS-CoV with an IC50 value of 0.157 μM and a selectivity index (SI) of 25, indicating low cytotoxicity . This suggests that quinazolines may be effective in treating viral infections.

Data Table: Biological Activity Summary

Activity Cell Line / Virus IC50 Value Selectivity Index Mechanism
AntitumorMGC-8030.85 μM32Induces apoptosis
AntitumorMCF-7Not specifiedNot specifiedCell cycle arrest
AntiviralMERS-CoV0.157 μM25Inhibits viral replication

Case Studies

  • Anticancer Study : In a comprehensive evaluation of various quinazoline derivatives, including 4-chloro-6,7,8-trifluoroquinazoline, researchers found that modifications at the C-6 and C-7 positions significantly enhanced EGFR-TK inhibitory activity. The presence of electron-withdrawing groups such as trifluoromethyl at these positions correlated with increased potency against tumor cells .
  • Antiviral Research : A study focused on the antiviral properties of quinazolines highlighted their potential against coronaviruses. The specific derivative related to 4-chloro-6,7,8-trifluoroquinazoline demonstrated effective inhibition of viral infection pathways without significant cytotoxic effects on host cells .

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